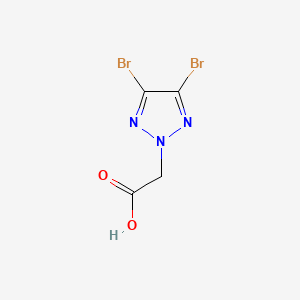
2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid is an organic compound with the molecular formula C4H3Br2N3O2 and a molecular weight of 284.89 g/mol . This compound is part of the triazole family, known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of bromine atoms in its structure enhances its reactivity and potential for various chemical transformations.
準備方法
The synthesis of 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid typically involves the reaction of appropriate triazole precursors with brominating agents under controlled conditions. One common method includes the use of dibromination reactions where a triazole derivative is treated with bromine in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity.
化学反応の分析
2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, which are useful intermediates in further chemical synthesis.
科学的研究の応用
作用機序
The mechanism of action of 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid can be compared with other triazole derivatives such as:
2-(4,7-dibromo-2H-benzo[d][1,2,3]triazol-2-yl)acetic acid: This compound has a similar structure but with additional aromatic rings, which may influence its reactivity and applications.
2-(2H-1,2,3-triazol-2-yl)acetic acid:
The uniqueness of this compound lies in its dibromo substitution, which enhances its reactivity and potential for diverse chemical transformations.
特性
IUPAC Name |
2-(4,5-dibromotriazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3O2/c5-3-4(6)8-9(7-3)1-2(10)11/h1H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRNHYSVBKGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1N=C(C(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
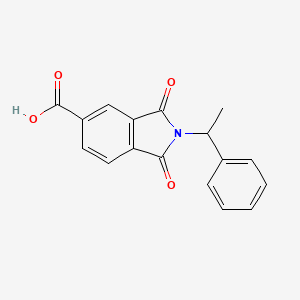
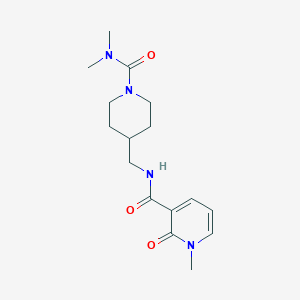
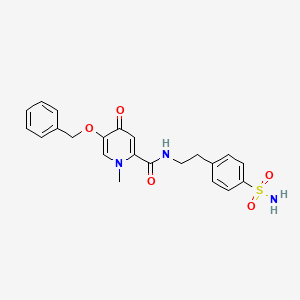
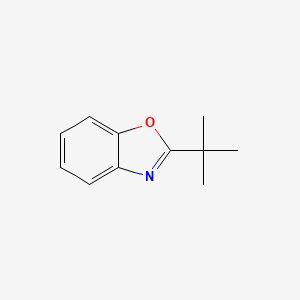
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2585621.png)
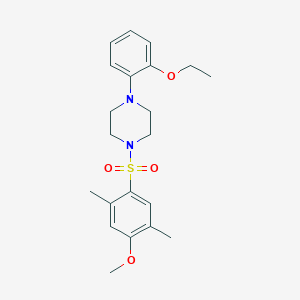
![2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2585625.png)
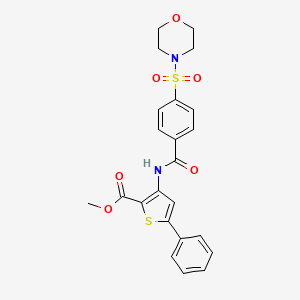
![4-Chloro-2-[(3-nitroanilino)methyl]benzenol](/img/structure/B2585627.png)
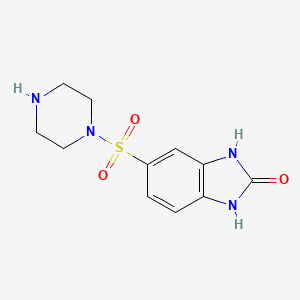
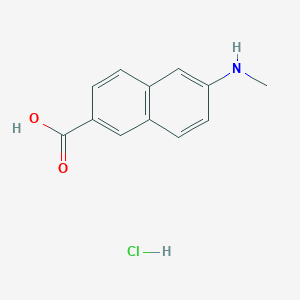
![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2585632.png)
![(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2585634.png)

